3-((2,6-Difluorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine 3-((2,6-Difluorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine
Brand Name: Vulcanchem
CAS No.: 676643-35-9
VCID: VC16143087
InChI: InChI=1S/C17H16F2N4O2S/c1-24-14-7-6-10(8-15(14)25-2)16-21-22-17(23(16)20)26-9-11-12(18)4-3-5-13(11)19/h3-8H,9,20H2,1-2H3
SMILES:
Molecular Formula: C17H16F2N4O2S
Molecular Weight: 378.4 g/mol

3-((2,6-Difluorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine

CAS No.: 676643-35-9

Cat. No.: VC16143087

Molecular Formula: C17H16F2N4O2S

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

3-((2,6-Difluorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine - 676643-35-9

Specification

CAS No. 676643-35-9
Molecular Formula C17H16F2N4O2S
Molecular Weight 378.4 g/mol
IUPAC Name 3-[(2,6-difluorophenyl)methylsulfanyl]-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-4-amine
Standard InChI InChI=1S/C17H16F2N4O2S/c1-24-14-7-6-10(8-15(14)25-2)16-21-22-17(23(16)20)26-9-11-12(18)4-3-5-13(11)19/h3-8H,9,20H2,1-2H3
Standard InChI Key GUYGHWARUWNNTC-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F)OC

Introduction

3-((2,6-Difluorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine is a complex organic compound belonging to the class of triazoles, specifically 1,2,4-triazoles. These compounds are five-membered heterocyclic rings containing three nitrogen atoms and are known for their diverse biological activities, including antifungal and antibacterial properties .

Synthesis Methods

The synthesis of 3-((2,6-Difluorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine involves various chemical reactions starting from triazole derivatives. These methods typically involve multiple steps, including the formation of the triazole ring and subsequent substitution reactions to introduce the 2,6-difluorobenzyl and 3,4-dimethoxyphenyl groups.

Potential Applications

This compound, like other triazole derivatives, has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Triazoles are known for their antifungal and antibacterial properties, making them candidates for drug development in these areas. Additionally, the unique structure of this compound suggests potential for further exploration in various biological activities.

Biological Activity

While specific biological activity data for 3-((2,6-Difluorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine is limited, compounds with similar structures have shown antifungal activity by disrupting membrane integrity or inhibiting biosynthetic pathways. Further research is needed to fully explore its potential biological effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator